An In-depth Technical Guide to 3-Bromo-5-(4-methoxyphenyl)-2-pyridinamine: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 3-Bromo-5-(4-methoxyphenyl)-2-pyridinamine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Aminopyridine Scaffold as a Privileged Structure in Medicinal Chemistry
The aminopyridine framework is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions allow it to bind with high affinity to various biological targets, particularly protein kinases.[3] The strategic functionalization of the pyridine ring enables fine-tuning of a compound's pharmacological profile.
This guide focuses on the specific derivative, 3-Bromo-5-(4-methoxyphenyl)-2-pyridinamine . The presence of an amino group at the 2-position, a bromine atom at the 3-position, and a 4-methoxyphenyl group at the 5-position creates a molecule with significant potential. The bromine atom serves as a versatile synthetic handle for further diversification through cross-coupling reactions, while the methoxyphenyl moiety can influence solubility, metabolic stability, and target engagement.[4][5]
As a potentially novel compound, a specific CAS number for 3-Bromo-5-(4-methoxyphenyl)-2-pyridinamine is not readily found in major chemical databases. This guide, therefore, serves as a predictive and instructional resource, detailing its probable physicochemical properties, a robust synthetic strategy, and its potential applications in drug discovery based on the well-established chemistry of its constituent parts.
Compound Profile and Predicted Physicochemical Properties
While experimental data is not available, the key physicochemical properties of 3-Bromo-5-(4-methoxyphenyl)-2-pyridinamine can be calculated. These properties are crucial for planning its synthesis, purification, and formulation for biological assays.
| Property | Predicted Value |
| Molecular Formula | C₁₂H₁₁BrN₂O |
| Molecular Weight | 279.14 g/mol |
| Monoisotopic Mass | 278.0055 Da |
| InChI Key | (Predicted) YQZJXZJXLZJBFB-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=CC(=C(N)N=C2)Br |
| Solubility | Predicted to be soluble in organic solvents like methanol, chloroform, and ethyl acetate; sparingly soluble in water.[6] |
| Appearance | Likely a solid at room temperature, potentially off-white to pale yellow.[7] |
Note: These properties are computationally derived and should be confirmed by experimental analysis upon synthesis.
Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Approach
The most direct and efficient method for synthesizing 3-Bromo-5-(4-methoxyphenyl)-2-pyridinamine is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8][9] This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis and is ideally suited for coupling an aryl halide with an arylboronic acid.[10]
The proposed synthetic pathway involves the reaction of a suitably substituted bromopyridinamine with 4-methoxyphenylboronic acid. The key starting material would be 3,5-dibromo-2-pyridinamine . The regioselectivity of the Suzuki coupling can often be controlled by the reaction conditions, favoring substitution at the more reactive 5-position.
The reaction proceeds through a well-understood catalytic cycle involving three key steps:
-
Oxidative Addition : The palladium(0) catalyst inserts into the carbon-bromine bond of the pyridinamine.
-
Transmetalation : The organic group from the boronic acid (activated by a base) is transferred to the palladium center.
-
Reductive Elimination : The two coupled aryl groups are eliminated from the palladium center, forming the final product and regenerating the palladium(0) catalyst.[11]
Caption: Proposed synthesis via Suzuki-Miyaura coupling.
Potential Applications in Drug Discovery
The aminopyridine scaffold is a validated starting point for the development of therapeutics targeting a range of diseases.[1][12] The structural motifs present in 3-Bromo-5-(4-methoxyphenyl)-2-pyridinamine make it a compelling candidate for screening in several therapeutic areas.
Kinase Inhibition
The 2-aminopyridine core is a classic "hinge-binder," capable of forming critical hydrogen bonds with the backbone of the ATP-binding site in many protein kinases.[3] Dysregulation of kinase activity is a hallmark of cancer and inflammatory diseases. This compound could serve as a scaffold for developing inhibitors of kinases such as JAK, CDK, or Aurora kinases.[3][13]
Caption: Hypothetical binding mode in a kinase active site.
Anticancer and Antimicrobial Agents
Derivatives of bromo-aminopyridines have been investigated for both anticancer and antimicrobial properties.[3][14] The ability to further functionalize the molecule at the bromine position allows for the creation of a library of analogs for structure-activity relationship (SAR) studies, optimizing potency and selectivity against cancer cell lines or microbial strains.[6]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a generalized procedure adapted from established methods for the synthesis of analogous biaryl aminopyridines.[8][9] It should be optimized for scale and specific substrate batches.
Materials and Reagents:
-
3,5-Dibromo-2-pyridinamine (1.0 eq)
-
4-Methoxyphenylboronic acid (1.1 - 1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃) (2.0 - 2.5 eq)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Experimental Workflow:
Caption: Step-by-step experimental workflow diagram.
Procedure:
-
Reaction Setup : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3,5-dibromo-2-pyridinamine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).
-
Inert Atmosphere : Seal the flask with a rubber septum, then evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Catalyst and Solvent Addition : Under a positive pressure of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq). Via syringe, add anhydrous 1,4-dioxane followed by degassed water (a 4:1 dioxane:water ratio is common).[9]
-
Reaction : Place the sealed flask in a preheated oil bath at 85-95 °C and stir vigorously.
-
Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-16 hours).
-
Work-up : Once complete, allow the reaction mixture to cool to room temperature. Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Purification : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-Bromo-5-(4-methoxyphenyl)-2-pyridinamine.[15]
Safety and Handling
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[16]
-
Ventilation : All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust and vapors.
-
Reactivity Hazards : Organopalladium compounds and brominated aromatic amines should be handled with care. Consult the Safety Data Sheets (SDS) for all individual reagents before use.
-
Waste Disposal : Dispose of all chemical waste according to institutional and local environmental regulations.
References
-
RSC Publishing (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Available at: [Link]
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Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). Available at: [Link]
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Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC. Available at: [Link]
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EPA. Aminopyridines. Available at: [Link]
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2-Amino-5-bromopyridine: Structural Characteristics and Applications in Organic Synthesis. (2025). Available at: [Link]
-
The Royal Society of Chemistry (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC. Available at: [Link]
-
YouTube (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]
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Chem-Impex. 2-Amino-5-bromopyridine. Available at: [Link]
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MySkinRecipes. 3-Bromo-5-(3-methoxyphenyl)pyridine. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents - PMC. Available at: [Link]
-
MDPI (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link]
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Chempanda. Bromopyridine: Common isomorphs, synthesis, applications and storage. Available at: [Link]
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Beilstein Journals (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]
-
Chemical Synthesis Database (2025). 6-bromo-3-methoxy-5-nitro-2-pyridinamine. Available at: [Link]
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Aminative Suzuki–Miyaura coupling. (2024). Available at: [Link]
-
Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC. (2022). Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors - PMC. Available at: [Link]
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